molecular formula C13H9Br2NO B11709415 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol CAS No. 93186-78-8

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol

Katalognummer: B11709415
CAS-Nummer: 93186-78-8
Molekulargewicht: 355.02 g/mol
InChI-Schlüssel: WBJGMDBPWOVGSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol is a chemical compound with the molecular formula C13H9Br2NO It is a derivative of phenol and is characterized by the presence of bromine atoms and an imine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol typically involves the reaction of 4-bromobenzaldehyde with 4-bromoaniline in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is then converted to the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the bromine atoms may participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (E)-4-(((4-Bromophenyl)imino)methyl)phenol: Similar structure but lacks additional substituents.

    (E)-2-(((4-Fluorophenyl)imino)methyl)phenol: Contains a fluorine atom instead of bromine.

    4-Bromo-2-(((4-(2-Methoxyphenyl)-1-piperazinyl)imino)methyl)phenol: Contains a piperazine ring and methoxy group .

Uniqueness

4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol is unique due to its specific combination of bromine atoms and imine group, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

93186-78-8

Molekularformel

C13H9Br2NO

Molekulargewicht

355.02 g/mol

IUPAC-Name

4-bromo-2-[(4-bromophenyl)iminomethyl]phenol

InChI

InChI=1S/C13H9Br2NO/c14-10-1-4-12(5-2-10)16-8-9-7-11(15)3-6-13(9)17/h1-8,17H

InChI-Schlüssel

WBJGMDBPWOVGSW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.